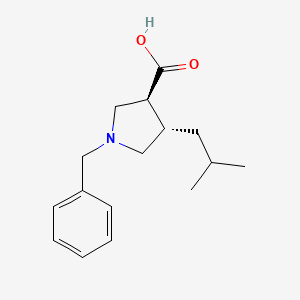

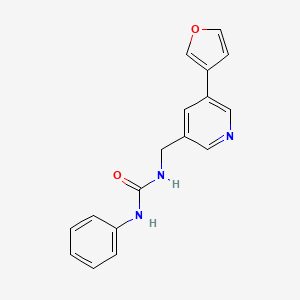

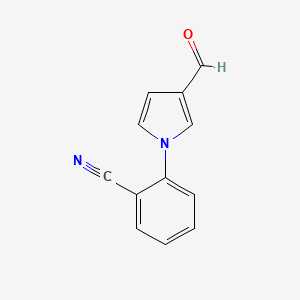

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic Acid, also known as L-trans-2,4-pyrrolidine dicarboxylic acid or L-pipecolic acid, is a cyclic amino acid1. It has a molecular weight of 171.24 g/mol1.

Synthesis Analysis

The synthesis of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is not directly mentioned in the available resources. However, related compounds have been synthesized using various methods. For instance, the commercially available 2-methyl 4-nitro-lH-pyrrole-2-carboxylic acid can be converted to compounds by following certain steps. The nitro group can then be reduced to an amino group using a variety of reducing agents2.Molecular Structure Analysis

The molecular structure analysis of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Chemical Reactions Analysis

The specific chemical reactions involving (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.Applications De Recherche Scientifique

Synthesis and Structural Investigations

Triorganostannyl esters of substituted aminobenzoic acids have been synthesized, featuring substituents like methyl, n-butyl, cyclohexyl, phenyl, and benzyl on tin. The study highlights the physicochemical properties of these compounds due to their coordination to metal centers, affecting both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands. This research provides insights into the structural properties of these compounds, which can be significant in materials science and coordination chemistry (Tzimopoulos et al., 2010).

Functionalization Reactions

The functionalization reactions of certain carboxylic acid derivatives with 2,3-diaminopyridine have been explored, leading to the synthesis of new compounds. This study demonstrates the versatility of carboxylic acid derivatives in forming new chemical entities, which could have implications in drug design and organic synthesis (Yıldırım et al., 2005).

Extraction and Separation Processes

The extraction of pyridine-3-carboxylic acid using various diluents has been investigated, showcasing the efficiency of different extraction methods. This research could contribute to the improvement of industrial processes in the pharmaceutical, food, and biochemical sectors, where the separation and purification of compounds are critical (Kumar & Babu, 2009).

Photophysical Properties of Lanthanide Complexes

Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids have revealed their photophysical properties. These complexes exhibit interesting luminescence efficiencies, which can be applied in the design of new materials for optical devices and sensors (Sivakumar et al., 2011).

Luminescent Sensing

The synthesis of novel 3D lanthanide-cadmium heterometal-organic compounds has been reported, displaying characteristic emission bands of Ln³⁺ ions and potential as luminescent sensor materials for multi-responsive cation detection. This application is crucial in environmental monitoring and the development of diagnostic tools (Ding et al., 2017).

Safety And Hazards

The safety and hazards associated with (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.

Orientations Futures

The future directions for the research and application of (3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not directly available from the searched resources. Further research or experimental data might be needed for a comprehensive analysis.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, further research or experimental data might be needed.

Propriétés

IUPAC Name |

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGDKPNNHMHRGE-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2733974.png)

![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)